molecular formula C24H23N3O4 B2597627 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2091446-70-5

5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2597627
CAS No.: 2091446-70-5
M. Wt: 417.465
InChI Key: YPSUAVXZMTVJPD-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyridine bicyclic core, a carboxylic acid group at position 3, and a 5-position substituent consisting of an Fmoc-protected aminomethyl group (9-fluorenylmethoxycarbonyl, Fmoc). The Fmoc group is widely used in peptide synthesis as a temporary protective moiety for amines, enabling stepwise solid-phase synthesis . Its primary application likely involves serving as a building block in medicinal chemistry or peptide engineering, where controlled deprotection of the Fmoc group is critical .

Properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-23(29)20-13-26-27-10-9-15(11-22(20)27)12-25-24(30)31-14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,13,15,21H,9-12,14H2,(H,25,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSUAVXZMTVJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)CC1CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the fluorenyl group: This step involves the protection of the amino group with a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis.

    Functionalization of the carboxylic acid group: This can be done through various methods, including esterification or amidation, depending on the desired final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by three key groups:

Functional Group Reactivity Profile
Carboxylic Acid Participates in esterification, amidation, and salt formation .
Fmoc-Protected Amine Deprotected under basic conditions (e.g., piperidine) to expose a primary amine for coupling .
Pyrazolo[1,5-a]pyridine Aromatic electrophilic substitution hindered by electron-withdrawing substituents; potential for hydrogen bonding .

Carboxylic Acid Derivatives

The carboxylic acid undergoes standard nucleophilic acyl substitutions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.

  • Amidation : Forms stable amides with amines via coupling agents like EDC/HOBt .

Example Reaction:

Compound-COOH+R-NH2EDC/HOBtCompound-CONHR+H2O[5]\text{Compound-COOH} + \text{R-NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{Compound-CONHR} + \text{H}_2\text{O} \quad[5]

Fmoc Deprotection

The Fmoc group is cleaved under mild basic conditions, releasing the primary amine:

Compound-Fmoc20% PiperidineCompound-NH2+Fmoc-Byproducts[2][6]\text{Compound-Fmoc} \xrightarrow{\text{20\% Piperidine}} \text{Compound-NH}_2 + \text{Fmoc-Byproducts} \quad[2][6]

This reaction is critical in solid-phase peptide synthesis (SPPS) for sequential amino acid coupling .

Pyrazolo[1,5-a]pyridine Core Reactivity

  • Hydrogen bonding : Stabilizes interactions with biomolecular targets (e.g., enzymes).

  • Metal coordination : Potential chelation via nitrogen lone pairs in catalytic systems .

Comparative Reactivity of Structural Analogs

Analog Key Reaction Differentiation
5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid Enhanced amidation kinetics due to reduced steric hindranceDiffering pyridine ring substitution pattern
6-Methyl-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid Methyl group alters solubility and steric accessibilitySubstituent position impacts hydrogen bonding

Challenges and Limitations

  • Steric Hindrance : Bulky Fmoc group reduces reaction efficiency in crowded environments .

  • Acid Sensitivity : Pyrazolo[1,5-a]pyridine core may degrade under strongly acidic conditions.

While direct experimental data on this compound’s reactions remains limited, its structural analogs and functional group chemistry provide a robust framework for predicting its behavior in synthetic and biological contexts. Further studies are needed to explore its catalytic and therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry due to its ability to interact with biological targets:

  • Anticancer Activity : Preliminary studies indicate that pyrazolo derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the fluorenylmethoxycarbonyl moiety may enhance bioavailability and target specificity.
  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit specific enzymes related to cancer proliferation and progression. This compound could be explored for its enzyme inhibitory properties in biochemical assays.

Drug Development

The unique structural features of this compound make it a candidate for further drug development:

  • Lead Compound Identification : The compound can serve as a lead structure for synthesizing analogs with improved pharmacological profiles.
  • Structure-Activity Relationship (SAR) Studies : Researchers can conduct SAR studies to optimize the compound's efficacy and selectivity against targeted diseases.

Biological Research

In biological research contexts, this compound can be utilized for:

  • Biochemical Probes : The compound can act as a probe in studying cellular pathways and mechanisms involved in disease processes.
  • Target Identification : It may assist in identifying novel biological targets through affinity-based assays.

Case Study 1: Anticancer Screening

In a study conducted by researchers at a prominent university, derivatives of pyrazolo[1,5-a]pyridine were screened for anticancer activity against several human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant cytotoxicity, suggesting that further exploration of this compound could yield valuable insights into its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition Assays

A collaborative research effort focused on evaluating the enzyme inhibitory effects of pyrazolo derivatives on specific kinases involved in cancer signaling pathways. The findings demonstrated that certain derivatives effectively inhibited kinase activity, paving the way for developing targeted therapies based on this compound's structure.

Mechanism of Action

The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Core Structure Variations

Pyrazolo[1,5-a]pyridine vs. Pyrazolo[3,4-c]pyridine

  • Target Compound : Pyrazolo[1,5-a]pyridine core (bicyclic system fused at positions 1 and 5) .
  • Analog : 6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid () features a pyrazolo[3,4-c]pyridine core.
    • Impact : The fused ring positions influence electronic properties and steric accessibility. Pyrazolo[1,5-a]pyridine may exhibit distinct reactivity or binding profiles compared to the [3,4-c] isomer due to differences in ring strain and electron distribution.

Bicyclic vs. Monocyclic Systems

  • Analog: 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid () has a monocyclic pyrazole core.

Functional Group Variations

Fmoc-Protected Amine vs. Dimethylamino Group

  • Target Compound: Fmoc-protected aminomethyl group (hydrophobic, temporary protecting group).
  • Analog: 5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (Cas 2059932-29-3, ) features a dimethylamino group. Impact:
  • Fmoc Group : Increases hydrophobicity (logP ~3–4) and molecular weight (~377 g/mol), making the compound suitable for solid-phase synthesis but less soluble in aqueous media .

Carboxylic Acid Positioning

  • Analog: 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)isonicotinic acid () places the carboxylic acid on a pyridine ring (isonicotinic acid). Impact: The pyridine ring’s electron-withdrawing effect may lower the carboxylic acid’s pKa (~1.95) compared to the target compound’s pyrazolo[1,5-a]pyridine system, affecting ionization and solubility .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility & pKa
Target Compound C22H21N3O4* ~377.4 Fmoc-protected amine, carboxylic acid Low aqueous solubility (logP ~3.5)
5-[(Dimethylamino)methyl]-...pyrazolo[1,5-a]pyridine-3-carboxylic acid C12H16N4O2 248.28 Dimethylamino, carboxylic acid Moderate solubility (pKa ~10–11)
2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)isonicotinic acid C22H18N2O4 374.39 Fmoc-protected amine, isonicotinic acid pKa ~1.95; hydrophobic

*Assumed based on structural analogs.

Biological Activity

The compound 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a derivative of the pyrazolo[1,5-a]pyridine scaffold, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its efficacy against various pathogens, particularly Mycobacterium tuberculosis (Mtb), and its role as a protein kinase inhibitor.

Overview of Pyrazolo[1,5-a]pyridine Derivatives

Pyrazolo[1,5-a]pyridines are known for their diverse biological activities. They have been investigated as potential agents against various diseases, including cancer and infectious diseases. The structural modifications in these compounds often enhance their pharmacological properties.

Antimycobacterial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antitubercular activity. For instance:

  • A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were synthesized and evaluated for their activity against drug-susceptible and multidrug-resistant strains of Mtb. One compound (designated 5k ) showed promising results with a minimum inhibitory concentration (MIC) of less than 0.002 μg/mL against the H37Rv strain and effective activity against resistant strains as well .
  • Compound 5k demonstrated a significant reduction in bacterial load in infected mouse models, suggesting its potential as a lead candidate for further development in tuberculosis therapy .

Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyridine Derivatives

CompoundMIC (μg/mL)Activity AgainstNotes
5k< 0.002H37RvEffective in vivo
6j< 0.004rRMP resistantGood pharmacokinetics
6a-6l< 0.381Various resistant strainsLow cytotoxicity

Protein Kinase Inhibition

The compound also shows promise as an inhibitor of receptor tyrosine kinases (RTKs), specifically AXL and c-MET kinases. These kinases are implicated in various cancers and other diseases due to their role in cell signaling pathways that regulate growth and differentiation.

  • Inhibitors targeting these kinases can potentially halt the progression of diseases characterized by uncontrolled cell proliferation. The structural features of the pyrazolo[1,5-a]pyridine scaffold facilitate interactions with the active sites of these kinases, leading to effective inhibition .

Case Study 1: Efficacy Against Drug-Resistant Mtb

In a study evaluating the efficacy of several pyrazolo[1,5-a]pyridine derivatives against drug-resistant Mtb strains, one compound exhibited remarkable potency with MIC values significantly lower than those of existing treatments. This highlights the potential for new therapeutic strategies utilizing these derivatives to combat tuberculosis effectively.

Case Study 2: Inhibition of AXL Kinase

A recent investigation into the inhibition profile of pyrazolo[1,5-a]pyridine derivatives revealed that certain compounds could effectively inhibit AXL kinase activity in vitro. This inhibition was associated with reduced cell viability in cancer cell lines expressing high levels of AXL, indicating a potential application in cancer therapeutics .

Q & A

Basic: What purification strategies are recommended for isolating this compound after synthesis?

Methodological Answer:

  • HPLC (High-Performance Liquid Chromatography): Effective for separating polar impurities, especially given the compound’s carboxylic acid group. Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve by polarity differences .
  • Ion-Exchange Chromatography: Leverage the carboxylic acid’s acidity (pKa ~2-3) for selective binding to anion-exchange resins. Elute with a pH gradient (e.g., ammonium bicarbonate) .
  • Recrystallization: Test solvents like DCM/hexane or methanol/water for optimal crystal formation. Monitor purity via TLC (Rf comparison) .

Basic: How can structural confirmation be achieved post-synthesis?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR: Identify key signals: Fmoc aromatic protons (7.2–7.8 ppm), pyrazolo-pyridine protons (6.5–8.5 ppm), and carboxylic acid protons (broad ~12 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign stereochemistry .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI+ mode; expected [M+H]+ ~500–550 Da) .
  • IR Spectroscopy: Detect carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹, carboxylic acid C=O at ~1650 cm⁻¹) .

Advanced: How can computational methods optimize the synthesis route?

Methodological Answer:

  • Reaction Path Search (ICReDD Approach): Use quantum chemical calculations (DFT) to model intermediates and transition states. Prioritize low-energy pathways to minimize side reactions .
  • Machine Learning (ML): Train models on analogous Fmoc-protected compounds to predict optimal reaction conditions (e.g., solvent, temperature, catalyst) .
  • Virtual Screening: Simulate coupling efficiency between pyrazolo-pyridine and Fmoc-protected amines using docking software (e.g., AutoDock) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure (Category 4 acute toxicity per CLP) .
  • Ventilation: Use fume hoods to avoid inhalation of airborne particles (no specific exposure limits, but precaution advised) .
  • Decontamination: Wash hands thoroughly after handling; dispose of waste via hazardous chemical protocols .

Advanced: How to resolve contradictions in reaction yields reported across studies?

Methodological Answer:

  • Design of Experiments (DoE): Systematically vary parameters (e.g., temperature, stoichiometry) to identify critical factors. Use ANOVA to analyze significance .
  • By-Product Analysis: Employ LC-MS to detect side products (e.g., Fmoc deprotection intermediates or dimerization). Adjust protecting groups if needed .
  • Reproducibility Checks: Validate reported conditions in inert atmospheres (argon/glovebox) to rule out moisture/oxygen interference .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the Fmoc group .
  • Desiccant: Include silica gel to mitigate moisture-induced degradation .
  • Incompatibility Notes: Avoid strong acids/bases (risk of Fmoc cleavage) and oxidizing agents .

Advanced: How to address poor solubility in aqueous reaction media?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/water or THF/water mixtures (tested for Fmoc-amino acids in ). Optimize ratios via phase diagrams .
  • pH Adjustment: Ionize the carboxylic acid group (pH >5) to enhance water solubility. Monitor stability at high pH .
  • Microwave-Assisted Synthesis: Enhance dissolution kinetics via controlled heating (e.g., 50–80°C) .

Advanced: What computational tools predict bioactivity or toxicity profiles?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ADMETLab to estimate permeability (LogP), bioavailability (Lipinski’s rules), and CYP450 interactions .
  • Toxicity Profiling: Leverage ProTox-II to predict acute oral toxicity (Category 4 alignment with CLP data) .
  • Docking Studies (AutoDock Vina): Screen against target proteins (e.g., kinases) to prioritize biological testing .

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